(2,5-Dichlorophenyl)(4-sulfanylphenyl)methanone
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Overview
Description
(2,5-Dichlorophenyl)(4-sulfanylphenyl)methanone is an organic compound with the molecular formula C13H8Cl2OS. It is characterized by the presence of two chlorine atoms and a sulfanyl group attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dichlorophenyl)(4-sulfanylphenyl)methanone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-mercaptophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-Dichlorophenyl)(4-sulfanylphenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active compounds.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dichlorophenyl)(4-sulfanylphenyl)methanone involves its interaction with specific molecular targets. For instance, its sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The chlorine atoms may also participate in halogen bonding, affecting molecular recognition and binding .
Comparison with Similar Compounds
(2,5-Dichlorophenyl)(phenyl)methanone: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Thiazole derivatives: Contain a sulfur and nitrogen heterocycle, offering different biological activities and chemical properties.
Uniqueness: (2,5-Dichlorophenyl)(4-sulfanylphenyl)methanone is unique due to its combination of chlorine and sulfanyl groups, which confer distinct reactivity and potential biological activities not found in similar compounds.
Properties
CAS No. |
835879-78-2 |
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Molecular Formula |
C13H8Cl2OS |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)-(4-sulfanylphenyl)methanone |
InChI |
InChI=1S/C13H8Cl2OS/c14-9-3-6-12(15)11(7-9)13(16)8-1-4-10(17)5-2-8/h1-7,17H |
InChI Key |
CVINKEWIEUOFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)Cl)S |
Origin of Product |
United States |
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